4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
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Overview
Description
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride is an organic compound with the molecular formula C8H6Cl2F3NO. It is a pale yellow solid that is slightly soluble in water, methanol, and dimethyl sulfoxide (DMSO) . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of HIV reverse transcriptase inhibitors .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the life cycle of the HIV virus, making it a key target for antiretroviral therapy.
Mode of Action
The compound interacts with the HIV-1 RT enzyme, inhibiting its function . .
Result of Action
The inhibition of the HIV-1 RT enzyme by this compound results in a decrease in the replication of the HIV virus . This can lead to a reduction in the viral load in the body, slowing the progression of the disease.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Preparation Methods
The synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride typically involves multiple steps:
Starting Material: The process begins with parachloroaniline as the starting material.
Friedel-Crafts Reaction: The intermediate is dissolved in an organic solvent and reacted with trifluoroacetyl chloride in the presence of a Lewis acid (such as zinc chloride or aluminum trichloride) to form an acylate intermediate.
This method is advantageous due to its high safety, low cost, simple operation, and minimal pollution .
Chemical Reactions Analysis
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction:
Friedel-Crafts Acylation: As mentioned in the preparation methods, the compound is formed through a Friedel-Crafts acylation reaction.
Common reagents used in these reactions include acyl chlorides, trifluoroacetyl chloride, and Lewis acids like zinc chloride and aluminum trichloride . The major products formed from these reactions are intermediates that can be further processed into pharmaceuticals .
Scientific Research Applications
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride has several scientific research applications:
Pharmaceuticals: It is a key intermediate in the synthesis of HIV reverse transcriptase inhibitors, such as efavirenz.
Chemical Research: The compound is used in various chemical research applications to study reaction mechanisms and develop new synthetic methods.
Biological Studies: It is used in biological studies to understand its effects on different biological pathways and molecular targets.
Comparison with Similar Compounds
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride can be compared with other similar compounds, such as:
4-Chloro-2-(trifluoromethyl)aniline: This compound has a similar structure but lacks the acetyl group, which affects its reactivity and applications.
4-Chloro-2-(trifluoroacetyl)aniline: The non-hydrochloride form of the compound, which has different solubility and stability properties.
The uniqueness of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride lies in its specific structure that allows it to act as an effective intermediate in pharmaceutical synthesis, particularly for HIV reverse transcriptase inhibitors .
Properties
CAS No. |
173676-59-0 |
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Molecular Formula |
C8H6Cl2F3NO |
Molecular Weight |
260.04 g/mol |
IUPAC Name |
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H |
InChI Key |
PNLSPSLPBVQWAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl |
Pictograms |
Corrosive |
Synonyms |
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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